molecular formula C17H15Cl3N4O3S B11716135 2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11716135
M. Wt: 461.7 g/mol
InChI Key: WZUSXSDUKQCNPQ-UHFFFAOYSA-N
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Description

2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a benzamide derivative featuring a trichloroethyl backbone, a 2-methylbenzamide group, and a thiourea moiety linked to a 2-nitrophenyl substituent. The presence of electron-withdrawing groups (e.g., nitro, trichloroethyl) and the thiourea functional group enhances its ability to participate in hydrogen bonding and metal coordination, making it structurally and functionally versatile .

Properties

Molecular Formula

C17H15Cl3N4O3S

Molecular Weight

461.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H15Cl3N4O3S/c1-10-6-2-3-7-11(10)14(25)22-15(17(18,19)20)23-16(28)21-12-8-4-5-9-13(12)24(26)27/h2-9,15H,1H3,(H,22,25)(H2,21,23,28)

InChI Key

WZUSXSDUKQCNPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and trichloroethyl groups. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The target compound’s structural analogs differ primarily in substituents on the benzamide and arylthiourea moieties. These variations influence physicochemical properties, reactivity, and biological activity:

Compound Name Substituents (Benzamide/Thiourea) Molecular Weight Key Features References
2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide (Target) 2-methyl / 2-nitrophenyl 452.72 g/mol Nitro group enhances electrophilicity; trichloroethyl improves lipophilicity
3-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide 3-methyl / 4-chlorophenyl 437.23 g/mol Chlorine substituent increases halogen bonding potential
3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide 3-nitro / 2,4-dimethylphenyl 475.75 g/mol Methyl groups sterically hinder coordination; nitro at meta position
2-methyl-N-(2,2,2-trichloro-1-{[(2-fluorophenyl)carbamothioyl]amino}ethyl)benzamide 2-methyl / 2-fluorophenyl 375.66 g/mol Fluorine’s electronegativity alters electronic distribution
2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide 2-methyl / pyridinylethyl 325.42 g/mol Pyridine enables π-π stacking; intramolecular N–H⋯O hydrogen bonds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity and enhance hydrogen-bonding interactions, as seen in the target compound and its 4-chloro analog .
  • Steric effects : Bulky substituents like 2,4-dimethylphenyl reduce coordination flexibility compared to smaller groups (e.g., 2-nitrophenyl) .
  • Aromatic systems: Pyridine or naphthyl groups (e.g., in 2-methyl-N-[2-naphthylamino]benzamide) introduce π-π stacking capabilities, absent in the nitro-substituted target compound .

Comparison of Yields and Conditions :

  • The use of DMF and iodine-triethylamine mixtures in dehydrosulfurization achieves moderate yields (~60–70%) for the target compound .
  • Pyridine-containing analogs require milder conditions (e.g., room-temperature stirring) but lower yields (~40–50%) due to steric hindrance .
Coordination Chemistry:
  • Ligand behavior : The thiourea moiety in the target compound acts as a bidentate ligand, coordinating metals via sulfur and nitrogen atoms. Similar behavior is observed in 4-chloro and pyridine analogs, though steric effects in dimethylphenyl derivatives limit coordination .
  • Hydrogen bonding : Intramolecular N–H⋯O bonds form S(6) ring motifs in the target compound and its pyridine analog, stabilizing the molecular conformation .

Crystallographic and Spectroscopic Features

  • Crystal packing : The target compound’s nitro group participates in intermolecular C–H⋯O interactions, forming layered structures. In contrast, halogenated analogs (e.g., 4-chloro derivative) exhibit halogen⋯halogen interactions .
  • Hydrogen-bond distances : N–H⋯N bonds in the target compound (2.89 Å) are shorter than those in 2-fluorophenyl analogs (3.12 Å), reflecting stronger interactions due to nitro’s electron-withdrawing nature .

Biological Activity

2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound belongs to the class of benzamides and features a trichloromethyl group and a nitrophenyl moiety, which are significant in influencing its biological properties.

Chemical Structure and Properties

  • Molecular Formula : C18H14Cl3N3O2S
  • Molecular Weight : 427.7 g/mol
  • IUPAC Name : 2-methyl-N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioyl]amino]ethyl]benzamide

The presence of multiple functional groups within the molecule suggests a variety of potential interactions with biological systems.

The biological activity of 2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. The nitrophenyl group is known to participate in enzyme inhibition, while the trichloromethyl group enhances lipophilicity, facilitating cellular uptake. These interactions can lead to various biological effects, including:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Anticancer Activity

A study investigated the effects of similar benzamide derivatives on cancer cell lines. The results demonstrated that compounds with structural similarities to 2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide showed significant cytotoxic effects against various cancer types, including breast and colon cancers.

CompoundCell LineIC50 (µM)
2-methyl-N-(...)MCF-7 (breast cancer)15
3-methyl-N-(...)HT-29 (colon cancer)20

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound possesses moderate antibacterial activity.

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